Benzoic acid, 2-iodyl-,1-methylethyl ester
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Overview
Description
Benzoic acid, 2-iodyl-,1-methylethyl ester is an organic compound with the molecular formula C10H11IO4 It is known for its unique structure, which includes an iodyl group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-iodyl-,1-methylethyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-iodylbenzoic acid with isopropanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-iodyl-,1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The iodyl group can participate in oxidation reactions, converting to iodoxy or other higher oxidation states.
Reduction: Reduction of the iodyl group can lead to the formation of iodobenzoic acid derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Iodoxybenzoic acid derivatives.
Reduction: Iodobenzoic acid derivatives.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-iodyl-,1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-iodyl-,1-methylethyl ester involves its reactivity with various molecular targets. The iodyl group can participate in redox reactions, altering the oxidation state of target molecules. This reactivity can disrupt biological pathways, leading to antimicrobial or anticancer effects. The ester group can also interact with enzymes or other proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-iodoxy-,1-methylethyl ester
- Benzoic acid, 2-iodo-,1-methylethyl ester
- Benzoic acid, 2-hydroxy-,1-methylethyl ester
Uniqueness
Benzoic acid, 2-iodyl-,1-methylethyl ester is unique due to the presence of the iodyl group, which imparts distinct reactivity compared to other benzoic acid derivatives. This makes it particularly useful in oxidation reactions and as a biochemical probe.
Properties
CAS No. |
674776-90-0 |
---|---|
Molecular Formula |
C10H11IO4 |
Molecular Weight |
322.10 g/mol |
IUPAC Name |
1-iodylpropan-2-yl benzoate |
InChI |
InChI=1S/C10H11IO4/c1-8(7-11(13)14)15-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
WFTSEQUJNJQXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI(=O)=O)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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